molecular formula C18H24N2O3 B3029730 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] CAS No. 769106-43-6

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]

Cat. No.: B3029730
CAS No.: 769106-43-6
M. Wt: 316.4
InChI Key: IMTSIRGIMYGZCV-UHFFFAOYSA-N
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Description

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] (CAS: 769106-43-6) is a spirocyclic compound featuring a piperidine ring fused to a quinoline moiety at the 4,3' positions. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.4 g/mol . The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes. Safety data classify it as acutely toxic (oral, dermal, ocular) and a respiratory irritant, necessitating stringent handling protocols .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)19-15(18)21/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTSIRGIMYGZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719196
Record name tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769106-43-6
Record name tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Spirocyclization: The quinoline derivative is then subjected to spirocyclization with a piperidine derivative under specific conditions to form the spirocyclic structure.

    Introduction of the Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a Boc group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the spirocyclic structure.

Scientific Research Applications

1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

    Medicine: It is a precursor in the synthesis of potential pharmaceutical agents, including those with anticancer, antiviral, and antimicrobial properties.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The spirocyclic structure can interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.

Comparison with Similar Compounds

Spiro[piperidine-4,2'-quinoline] Derivatives

Example: 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]

  • Structural Differences: The spiro junction occurs at the piperidine-4 and quinoline-2' positions (vs. 4,3' in the target compound). Acyl groups (e.g., benzoyl) replace the Boc group .
  • Synthesis : Prepared via reductive amination of 1-benzyl-4-piperidone derivatives, yielding solids or oils with >90% efficiency .
  • Properties : Lower molecular ion intensity (0.5–8.0%) in mass spectrometry compared to the Boc-protected target compound .

8'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one Hydrochloride

  • Structural Differences : A fluorine atom at the 8'-position and a hydrochloride salt form distinguish it from the target compound .
  • The hydrochloride salt increases water solubility .

Spiro[thiazolidine-2,2'-quinoline] Derivatives

Example: 4-Oxospiro[thiazolidine-2,2'(1'H)-quinolines]

  • Structural Differences : A thiazolidine ring replaces the piperidine, and substituents (e.g., CH₃, CH₂) vary at the 4-position .
  • Synthesis: Cyclization of 3,4-dihydro-1H-quinoline-2-thione with aldehydes or ketones .
  • Applications: Novel antimicrobial candidates, contrasting with the undefined biological role of the target compound .

Spiro[cyclohexane-1,4'-pyrimido-pyrrolo-triazine] Derivatives

Example : INX-315 (CDK2 inhibitor intermediate)

  • Structural Differences: A multi-fused pyrimido-pyrrolo-triazine system replaces the quinoline core .
  • Applications : Demonstrates antitumor activity, highlighting how structural complexity can confer therapeutic utility .

Non-Spiro Quinoline Derivatives

Example: 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids

  • Structural Differences: Lack a spiro junction but retain the quinoline-oxo motif. Functional groups include alkoxy and carboxylic acid moieties .
  • Applications: Potent antimicrobial agents, emphasizing the role of non-spiro quinoline frameworks in drug design .

Comparative Data Table

Compound Class Key Structural Features Synthesis Method Molecular Weight (g/mol) Notable Properties/Applications Reference ID
Target Compound Boc-protected spiro[piperidine-4,3'-quinoline] Not detailed in evidence 316.4 Lab research; acute toxicity
Spiro[piperidine-4,2'-quinoline] Acyl groups; 2' spiro junction Reductive amination of piperidones ~300–350 (estimated) High-yield solids/oils; low MS ion intensity
8'-Fluoro Analog 8'-F substitution; hydrochloride salt Likely halogenation of precursor ~332.8 (with HCl) Enhanced solubility; potential bioactivity
Spiro[thiazolidine-2,2'-quinoline] Thiazolidine ring; variable R groups Cyclization with thione derivatives ~250–300 Antimicrobial candidates
INX-315 Intermediate Pyrimido-pyrrolo-triazine system Multi-step fusion reactions >500 CDK2 inhibition; antitumor activity

Discussion of Key Findings

  • Synthetic Flexibility : The Boc group in the target compound allows for versatile functionalization, contrasting with acylated or halogenated analogs .
  • Safety Profile: The target’s acute toxicity contrasts with the safer handling profiles of non-spiro quinolones (e.g., ciprofloxacin hybrids) .

Biological Activity

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] is a complex organic compound characterized by its unique spirocyclic structure, which features a piperidine ring fused to a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of pharmaceutical agents with various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a CAS number of 769106-43-6. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity during synthetic processes, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular Weight316.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogP (Partition Coefficient)Not specified

The biological activity of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The spirocyclic structure allows for diverse interactions, potentially inhibiting or activating various biological mechanisms. The Boc group serves as a protective moiety that can be selectively removed to yield active compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents. Preliminary profiling of these compounds revealed selective anti-tubercular activity without initial cytotoxicity at tested concentrations .

Case Studies

  • Anti-Tubercular Activity : A study evaluated the efficacy of spirocyclic analogues against M. tuberculosis. Compounds demonstrated a reduction in bacterial load in murine models, indicating their potential as therapeutic agents for tuberculosis treatment. For example, compound 3 showed a reduction of 1.5 log units in lung bacterial load when administered at doses of 100 mg/kg .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related spirocyclic compounds on HepG2 cells. The Tox50 value for one derivative was determined to be 36 µM, suggesting a favorable safety profile for further development .

Table 2: Biological Activity Summary

Activity TypeEffectivenessReference
Anti-TubercularSignificant reduction in bacterial load
CytotoxicityLow cytotoxicity observed

Synthetic Routes and Applications

The synthesis of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] typically involves several key steps:

  • Formation of the Quinoline Moiety : Various methods such as the Skraup synthesis are employed.
  • Spirocyclization : The quinoline derivative undergoes cyclization with a piperidine derivative.
  • Boc Protection : The nitrogen atom in the piperidine ring is protected using di-tert-butyl dicarbonate (Boc₂O).

This compound serves as an important building block for synthesizing more complex heterocyclic compounds that may possess therapeutic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]
Reactant of Route 2
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]

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